molecular formula C8H12ClN3O2 B13481946 2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride

2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride

Cat. No.: B13481946
M. Wt: 217.65 g/mol
InChI Key: BXUPRGRYQHHKNA-UHFFFAOYSA-N
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Description

2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 1H-1,2,4-triazole-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. For example, in medicinal applications, the compound may inhibit enzymes involved in cancer cell proliferation by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,2,4-Triazole-1-acetic acid
  • 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride
  • 1-(Tricyclohexylstannyl)-1H-1,2,4-triazole

Uniqueness

2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride is unique due to its cyclobutyl group, which imparts specific steric and electronic properties. This makes it distinct from other triazole derivatives and can lead to different biological activities and chemical reactivity .

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

2-[1-(1,2,4-triazol-1-yl)cyclobutyl]acetic acid;hydrochloride

InChI

InChI=1S/C8H11N3O2.ClH/c12-7(13)4-8(2-1-3-8)11-6-9-5-10-11;/h5-6H,1-4H2,(H,12,13);1H

InChI Key

BXUPRGRYQHHKNA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC(=O)O)N2C=NC=N2.Cl

Origin of Product

United States

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